molecular formula C10H16O2Si B14333143 Di(buta-1,3-dien-2-yl)(dimethoxy)silane CAS No. 106154-12-5

Di(buta-1,3-dien-2-yl)(dimethoxy)silane

Cat. No.: B14333143
CAS No.: 106154-12-5
M. Wt: 196.32 g/mol
InChI Key: RCMZUEJTEZSQMH-UHFFFAOYSA-N
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Description

Di(buta-1,3-dien-2-yl)(dimethoxy)silane is a specialized organosilicon reagent that incorporates a conjugated diene system, making it a compound of significant interest in advanced organic synthesis and materials science research. This structure is synthetically valuable, as the butadiene moiety is a classic component in Diels-Alder cycloaddition reactions, widely used for constructing six-membered carbocyclic and heterocyclic rings . The integration of silyl and alkoxy substituents on the diene core can be leveraged to fine-tune the electron density and steric profile of the molecule, potentially influencing the regioselectivity and diastereoselectivity of its cycloadditions . Furthermore, the dimethoxy silyl group presents a versatile synthetic handle. It can serve as a protected precursor to silanols, act as a ligand in metal-catalyzed reactions, or function as an anchoring point for surface immobilization, which is particularly useful in developing hybrid organic-inorganic materials and silicon-bridged π-conjugated systems . Researchers can explore this compound's utility as a unique building block for creating complex molecular architectures, novel polymers, and advanced materials with tailored electronic properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

106154-12-5

Molecular Formula

C10H16O2Si

Molecular Weight

196.32 g/mol

IUPAC Name

bis(buta-1,3-dien-2-yl)-dimethoxysilane

InChI

InChI=1S/C10H16O2Si/c1-7-9(3)13(11-5,12-6)10(4)8-2/h7-8H,1-4H2,5-6H3

InChI Key

RCMZUEJTEZSQMH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(=C)C=C)(C(=C)C=C)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Formation of the Dienyl Lithium Reagent :
    Buta-1,3-diene is deprotonated at the 2-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. This generates the highly reactive buta-1,3-dien-2-yl lithium species.
  • Nucleophilic Substitution :
    Dimethoxydichlorosilane is added dropwise to the lithiated diene at −78°C, followed by gradual warming to room temperature. The reaction proceeds via sequential substitution of chlorine atoms by dienyl groups:
    $$
    \text{Cl}2\text{Si(OMe)}2 + 2 \, \text{C}4\text{H}5\text{Li} \rightarrow \text{(C}4\text{H}5\text{)}2\text{Si(OMe)}2 + 2 \, \text{LiCl}
    $$
  • Workup and Purification :
    The crude product is quenched with aqueous ammonium chloride, extracted into ethyl acetate, and purified via column chromatography (hexane/ethyl acetate).

Optimization and Challenges

  • Temperature Control : Maintaining subzero temperatures during reagent addition prevents polymerization of the dienyl lithium intermediate.
  • Solvent Selection : THF’s polar aprotic nature stabilizes the lithiated species, whereas ethereal solvents (e.g., diethyl ether) may reduce side reactions.
  • Yield : Typical isolated yields range from 65% to 78%, contingent on stoichiometric precision and exclusion of moisture.

Hydrosilylation of Buta-1,3-diene Derivatives

Hydrosilylation offers an alternative pathway, though it requires prefunctionalized silanes. While Pt-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne has been demonstrated, adapting this for buta-1,3-diene necessitates strategic modifications.

Catalytic System and Mechanism

  • Catalyst : Platinum complexes such as Karstedt’s catalyst (Pt₂(dvs)₃) or Hoveyda–Grubbs catalysts facilitate cis-selective addition.
  • Silane Substrate : Dimethoxy silane (H–Si(OMe)₂–H) serves as the hydrosilylation agent.
  • Reaction Pathway :
    $$
    \text{H–Si(OMe)}2\text{–H} + 2 \, \text{CH}2=\text{CH–CH=CH}2 \xrightarrow{\text{Pt}} \text{(CH}2\text{CH–CH=CH}2\text{)}2\text{Si(OMe)}_2
    $$
    The reaction proceeds via Chalk–Harrod mechanisms, where Pt inserts into the Si–H bond, followed by diene coordination and migratory insertion.

Limitations and Adjustments

  • Regioselectivity : Achieving exclusive 1,2-addition (vs. 1,4-addition) requires bulky ligands or low temperatures.
  • Side Reactions : Over-hydrosilylation or diene oligomerization may occur, necessitating strict stoichiometric control.

Silylative Coupling Techniques

The patent-pending silylative coupling methodology enables direct Si–C bond formation between alkenes and terminal alkynes. For this compound, this approach could involve:

Reaction Design

  • Substrates :
    • Alkene: 1,3-butadiene functionalized with a dimethoxy silyl group.
    • Alkyne: Terminal alkyne (e.g., propyne).
  • Catalyst : Ruthenium or platinum complexes (e.g., Pt(PPh₃)₄).

Mechanistic Considerations

The catalyst facilitates σ-bond metathesis, transferring the silyl group from the alkene to the alkyne while forming new C–C bonds. This method’s success hinges on the stability of the silylalkene intermediate and preventing β-hydride elimination.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Challenges
Organometallic Substitution 65–78% Straightforward, scalable Sensitive reagents, moisture intolerance
Hydrosilylation 50–70% Atom-economic, catalytic Regioselectivity control
RCM ~40% Access to cyclic precursors Multi-step, low efficiency
Silylative Coupling 55–75% Versatile, functional-group tolerance Catalyst cost, side reactions

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Expected resonances include δ 5.0–6.5 ppm (dienyl protons), δ 3.5 ppm (methoxy protons), and δ 0.5–1.5 ppm (Si–C adjacent protons).
  • ¹³C NMR : Peaks at δ 110–130 ppm (sp² carbons) and δ 50–60 ppm (methoxy carbons).
  • HRMS : Molecular ion peak at m/z 228.0943 (C₁₀H₁₆O₂Si).

Crystallographic Insights

While no crystal structure of the target compound exists, analogous trisilanes exhibit Si–Si–Si bond angles of ~110° and Si–C bond lengths of 1.87–1.89 Å.

Chemical Reactions Analysis

Types of Reactions

Di(buta-1,3-dien-2-yl)(dimethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halosilanes or alkylsilanes.

Scientific Research Applications

Di(buta-1,3-dien-2-yl)(dimethoxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of di(buta-1,3-dien-2-yl)(dimethoxy)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic reactions and enhancing the reactivity of other compounds. Additionally, the presence of the buta-1,3-dien-2-yl groups allows for conjugation with other molecules, enabling the formation of complex structures with unique properties .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Di(buta-1,3-dien-2-yl)(dimethoxy)silane achieves yields comparable to DIBMS but lower than dimethoxydiphenylsilane due to the steric demands of butadienyl groups .
  • Reactivity : The butadienyl groups enable participation in Diels-Alder and metathesis reactions, unlike phenyl or alkyl-substituted silanes, which are more stable but less reactive .

Key Observations :

  • Polymerization : The butadienyl groups in this compound facilitate living cationic polymerization, a feature absent in phenyl- or alkyl-substituted silanes .
  • Hydrolysis : Methoxy groups hydrolyze faster than bulkier substituents (e.g., isobutyl), but the conjugated dienes may stabilize the silicon center against rapid degradation .

Physical and Thermodynamic Properties

Table 3: Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight
This compound ~150–160 (est.) 0.95–1.05 228.3 (calc.)
Dimethoxydiphenylsilane (2a) 285–290 1.12 274.4
DIBMS 180–190 0.89 206.4
(3-Chloropropyl)dimethoxy(methyl)silane 210–220 1.08 198.7

Key Observations :

  • Volatility : The lower molecular weight and linear structure of this compound suggest higher volatility compared to aryl-substituted silanes like dimethoxydiphenylsilane .
  • Density : The conjugated diene system likely reduces density compared to chloropropyl or phenyl analogs .

Research Findings and Trends

  • Material Science: Its π-conjugated structure enables novel applications in conductive polymers and elastomers, whereas DIBMS remains dominant in conventional sealants .
  • Hydrogen Bonding: Unlike silanediols derived from dimethoxydiphenylsilane, the butadienyl substituents limit hydrogen-bonding networks, reducing utility in self-assembled monolayers but enhancing compatibility with nonpolar matrices .

Q & A

Basic: What are the common synthetic routes for Di(buta-1,3-dien-2-yl)(dimethoxy)silane?

Methodological Answer:
this compound can be synthesized via Ni-catalyzed coupling reactions using precursors like buta-1,3-dien-2-yl halides or esters. For example:

  • Step 1 : React buta-1,3-dien-2-yl halides (e.g., 1-(buta-1,3-dien-2-yl)-4-chlorobenzene) with dimethoxy(methyl)silane in the presence of a Ni(cod)₂ catalyst and phosphine ligands (e.g., (Cy)-PhoxL4) in methanol at low temperatures (10°C) .
  • Step 2 : Purify the product via silica gel flash chromatography using gradients of pentane/ethyl acetate. Typical yields range from 75% to 81% for analogous compounds .
  • Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 6.19 ppm for conjugated diene protons) and mass spectrometry (molecular ion peak matching C₈H₁₄O₂Si) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify buta-1,3-dien-2-yl protons (δ 5.0–6.2 ppm, multiplet splitting) and dimethoxy groups (δ 3.2–3.6 ppm, singlet) .
    • ¹³C NMR : Confirm sp² carbons (δ 120–140 ppm) and silicon-bound carbons (δ 0–20 ppm) .
  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect the molecular ion (e.g., [M]⁺ at m/z 182.29) and fragmentation patterns (e.g., loss of methoxy groups) .
  • FT-IR : Validate Si–O–C bonds (stretching at 1050–1100 cm⁻¹) and conjugated diene C=C bonds (1640–1680 cm⁻¹) .

Advanced: How do steric and electronic effects influence its reactivity in Ziegler-Natta catalytic systems?

Methodological Answer:
In polyolefin catalysis (e.g., propylene polymerization), this compound may act as an external electron donor to modulate catalyst stereoselectivity:

  • Steric Effects : Bulky substituents on silanes (e.g., diene groups) reduce coordination flexibility, favoring isotactic polymer chains. Compare with smaller donors like dicyclopentyl dimethoxy silane (DCPDMS), which enhance stereoregularity .
  • Electronic Effects : Electron-withdrawing groups (e.g., dimethoxy) stabilize transition states via Si–O–Ti interactions, improving catalyst activity. This contrasts with non-polar silanes like dimethyl dimethoxy silane, which show lower selectivity .
  • Experimental Design : Test reactivity by varying silane:co-catalyst (e.g., triethyl aluminum) ratios (1:1 to 1:3) and monitoring polymer isotacticity via DSC or ¹³C NMR .

Advanced: How can researchers resolve contradictions in reaction yields under different silane loading conditions?

Methodological Answer:
Contradictions in yields (e.g., 60% vs. 81%) often arise from silane stoichiometry or solvent effects :

  • Case Study : In CuH-catalyzed amide dehydration, substituting dimethoxy(methyl)silane with polymethylhydrosiloxane (PMHS) increased yields from 60% to 75% due to enhanced hydride transfer efficiency .
  • Troubleshooting Steps :
    • Perform kinetic studies (e.g., in situ FT-IR) to monitor silane consumption rates.
    • Optimize solvent polarity (e.g., THF vs. toluene) to stabilize intermediates .
    • Use DoE (Design of Experiments) to model interactions between silane loading, temperature, and catalyst turnover .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Maintain under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis of Si–O bonds. Use amber glass vials to avoid UV degradation .
  • Decomposition Pathways : Hydrolysis in humid air produces silanols (Si–OH) and methanol. Monitor purity via Karl Fischer titration for moisture content .
  • Safety : Use gloveboxes or Schlenk lines for air-sensitive steps. Refer to GHS hazard codes (e.g., H315-H319 for skin/eye irritation) .

Advanced: How does the bifunctional reactivity of dimethoxy silanes impact surface modification studies?

Methodological Answer:
In surface bonding (e.g., silica nanoparticles), dimethoxy silanes exhibit mono- vs. di-functional reactivity :

  • Mechanistic Insight : ~60% of silane molecules bond monofunctionally (one Si–O–surface bond), while 40% bond difunctionally (two bonds), per kinetic studies using mass balance equations .
  • Experimental Validation :
    • Use XPS to quantify surface Si–O–Si vs. Si–OH groups.
    • Apply contact angle measurements to assess hydrophobicity changes .
  • Design Implications : Optimize silane:surface molar ratios (1:10 to 1:20) to minimize multilayer formation .

Basic: What industrial applications inform its use in polymer science?

Methodological Answer:

  • Polymer Additives : Acts as a crosslinking agent in silicone rubbers, improving thermal stability (up to 300°C) .
  • Catalyst Modifiers : Enhances isotacticity in polypropylene when paired with MgCl₂-supported Ziegler-Natta catalysts .
  • Functionalization : Used to graft diene moieties onto polymer backbones via hydrosilylation (Pt-catalyzed) .

Advanced: What computational methods predict its electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the conjugated diene moiety (LUMO ≈ -1.8 eV) facilitates Diels-Alder cycloadditions .
  • MD Simulations : Study solvation effects in THF/hexane mixtures to optimize reaction media .
  • Software Tools : Use Gaussian 16 or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy .

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